ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
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Overview
Description
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazoles . Indazoles are a type of heterocyclic aromatic organic compounds that have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves several steps. One method involves the use of sodium hydride in THF at 0 degrees Celsius for 1 hour, followed by refluxing in THF for 15 hours . Another method involves the use of trifluoroacetic acid and trifluoroacetic anhydride at 20 degrees Celsius for 1 hour .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate include a molecular weight of 207.23 . The compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its Log Po/w values range from 0.68 to 2.73, indicating its lipophilicity . Its water solubility ranges from 0.167 mg/ml to 1.18 mg/ml .Scientific Research Applications
Synthesis and Characterization
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a key intermediate in the synthesis of various chemical compounds. For example, Ghelani, Khunt, and Naliapara (2017) synthesized novel indazole bearing oxadiazole derivatives using this compound. Their study focused on the antimicrobial activity of these novel compounds, highlighting its potential in pharmaceutical research (Ghelani, Khunt, & Naliapara, 2017).
Chemical Reactions and Derivatives
The compound's role in various chemical reactions has been explored. For instance, Bonanomi and Palazzo (1977) investigated the reaction between 1H-indazol-3-ol and ethyl chloroacetate, leading to various ethyl esters with potential pharmacological applications (Bonanomi & Palazzo, 1977). Additionally, Škarić et al. (1969) synthesized isomeric tetrahydro-3-oxo-2H-indazolecarboxylic acids from related compounds, contributing to the field of organic chemistry (Škarić et al., 1969).
Pharmacological Potentials
Studies have also explored the pharmacological potential of derivatives of this compound. For instance, Nagakura et al. (1979) synthesized a series of tetrahydroindazole-carboxylic acids with significant anti-inflammatory activity (Nagakura et al., 1979). This underscores the compound's relevance in medicinal chemistry for developing new therapeutic agents.
Safety And Hazards
Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is classified as a warning substance. It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 7-oxo-2,4,5,6-tetrahydroindazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9-6-4-3-5-7(13)8(6)11-12-9/h2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLFPYFSAQLHCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCC(=O)C2=NN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate |
Citations
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